molecular formula C21H26N2O3 B2494278 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946208-99-7

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Katalognummer: B2494278
CAS-Nummer: 946208-99-7
Molekulargewicht: 354.45
InChI-Schlüssel: FSVQZSVZAULYNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound designed for research and development applications. This molecule features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous pharmacologically active agents . The structure is characterized by a 3,4-dimethoxybenzamide group linked through an ethanamide chain to the 1-methyl-1,2,3,4-tetrahydroquinoline system. This specific molecular architecture suggests potential for interaction with various biological targets. Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a reference standard in analytical studies. The presence of the tetrahydroquinoline core, which is a common feature in compounds studied for their antitumor properties, positions this molecule as a candidate for investigation in cancer research . Furthermore, the dimethoxybenzamide moiety is a functional group found in ligands for various enzymes and receptors, indicating potential applicability in neuropharmacology or antimicrobial research . This product is provided for research purposes within laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-23-12-4-5-16-13-15(6-8-18(16)23)10-11-22-21(24)17-7-9-19(25-2)20(14-17)26-3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVQZSVZAULYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidative conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a benzamide core with methoxy groups at the 3 and 4 positions and a tetrahydroquinoline moiety connected via an ethyl linker. The synthesis typically involves multiple steps:

  • Formation of Tetrahydroquinoline Moiety : This can be achieved through cyclization of an N-acyl derivative of β-phenylethylamine using dehydrating agents like phosphorus oxychloride (POCl₃).
  • Attachment of Ethyl Linker : Alkylation reactions with ethyl halides under basic conditions introduce the ethyl linker.
  • Formation of Benzamide Core : Reacting 3,4-dimethoxybenzoic acid with appropriate amines under dehydrating conditions forms the amide bond .

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features suggest interactions with various biological targets:

  • Enzyme Inhibitors : Research indicates that it may inhibit specific enzymes related to diseases like diabetes and cancer.
  • Receptor Modulators : The compound's ability to modulate receptor activity makes it a candidate for therapeutic applications in neurology and psychiatry .

Biological Studies

Studies have shown that 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibits biological activities that include:

  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation markers in vitro.
  • Anticancer Activities : The compound has shown promise in inhibiting cancer cell proliferation in various models .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of the compound on α-glucosidase and acetylcholinesterase enzymes. Results indicated a significant reduction in enzyme activity compared to control groups, suggesting its potential as a therapeutic agent for Type 2 diabetes and Alzheimer's disease .

Case Study 2: Anticancer Activity

In vitro experiments demonstrated that the compound inhibited the growth of several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. Further studies are ongoing to elucidate its full mechanism of action and potential clinical applications .

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the core structure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents/Modifications Key Features Synthesis Yield Reference
3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide Benzamide + tetrahydroquinoline 3,4-Dimethoxybenzamide; 1-methyltetrahydroquinoline-6-yl ethyl chain Enhanced lipophilicity from tetrahydroquinoline; potential metabolic stability Not reported Target
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide + phenethylamine 3,4-Dimethoxyphenethylamine Simple aromatic system; high yield 80%
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Benzamide + phenethylamine 2-Hydroxybenzamide; 3,4-dimethoxyphenethylamine Electron-withdrawing hydroxy group; lower yield 34%
(S/R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (35) Tetrahydroquinoline + thiophene Thiophene-2-carboximidamide; 1-methylpyrrolidin-2-yl ethyl chain Chiral separation (SFC); high enantiomeric purity (>99%) Not reported
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (155) Benzamide + quinazolinone-purine hybrid Quinazolinone-purine system; methyl group at position 5 Complex heterocyclic system; molecular weight 455 g/mol Not reported

Key Observations:

Structural Complexity: The target compound bridges benzamide and tetrahydroquinoline systems, contrasting with simpler phenethylamine-linked analogs (Rip-B, Rip-D). Its tetrahydroquinoline core may confer rigidity and improved pharmacokinetics compared to Rip-B’s flexible phenethyl chain .

The 1-methyl group on the tetrahydroquinoline increases lipophilicity, analogous to the methylpyrrolidine moiety in compound 35 .

Synthetic Accessibility: Phenethylamine derivatives (Rip-B, Rip-D) are synthesized in moderate-to-high yields via direct amidation, whereas the target compound likely requires multi-step synthesis (e.g., tetrahydroquinoline ring formation followed by amide coupling). Chiral separation methods (e.g., SFC for compound 35) highlight the importance of stereochemistry in bioactive analogs, though the target compound lacks reported stereocenters .

Biological Relevance: Compound 155’s purine-quinazolinone hybrid structure suggests kinase or nucleic acid-targeted activity, while the target compound’s tetrahydroquinoline may align with CNS-targeting agents (e.g., cholinesterase inhibitors in ) .

Biologische Aktivität

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C_{19}H_{24}N_{2}O_{3}
  • SMILES Notation : COC(=O)N(CC1=CC2=C(C=C1)C(=CN2C)C(C)C)C

This structure features a benzamide moiety linked to a tetrahydroquinoline derivative, which is crucial for its biological interactions.

Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide may exert their effects through various biological pathways:

  • Neurotransmitter Modulation : The tetrahydroquinoline structure is known to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction can influence mood and cognitive functions.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which may protect cells from oxidative stress and related damage.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide and related compounds:

Activity Effect Reference
Neurotransmitter ModulationIncreased serotonin levels
Antioxidant ActivityReduced oxidative stress markers
Anti-inflammatoryDecreased IL-6 and TNF-alpha levels
CytotoxicityInduced apoptosis in cancer cell lines

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar tetrahydroquinoline derivatives in models of neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease.

Case Study 2: Anticancer Properties

Another study assessed the cytotoxic effects of related compounds on various cancer cell lines. The findings demonstrated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). For example, using freshly distilled CH₂Cl₂ and cooling to 273 K during amide bond formation can minimize side reactions and improve yield . Chromatographic purification (e.g., flash column chromatography) is essential for isolating the compound from byproducts like unreacted intermediates or oxidized species .

Q. How can researchers confirm the molecular structure of this compound, particularly its tetrahydroquinoline and benzamide moieties?

  • Methodological Answer : Structural validation relies on a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and tetrahydroquinoline protons (e.g., methyl group at δ ~1.2–1.5 ppm) .
  • X-ray crystallography : To resolve stereochemical ambiguities in the tetrahydroquinoline ring and confirm substituent positions .
  • HRMS : High-resolution mass spectrometry to verify the molecular formula (e.g., C₂₁H₂₆N₂O₃) .

Q. What are the recommended assays for initial screening of biological activity in this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition studies for kinases or GPCRs) due to the compound’s structural similarity to bioactive tetrahydroquinoline derivatives . Cell viability assays (e.g., MTT) in cancer lines (e.g., HeLa or MCF-7) can screen for antiproliferative activity. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across different studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., serum concentration, cell passage number). To reconcile results:

  • Standardize protocols : Use identical cell lines, passage numbers, and incubation times .
  • Pharmacokinetic profiling : Assess solubility (e.g., via HPLC-UV) and metabolic stability (e.g., liver microsome assays) to determine if inactive results stem from poor bioavailability .
  • Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to identify molecular targets and validate activity pathways .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin receptors) based on the tetrahydroquinoline scaffold’s known affinity .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes and identify key residues (e.g., π-π stacking with Phe residues) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends from existing analogs .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl on tetrahydroquinoline) with trifluoromethyl or cyclopropyl to block oxidative degradation .
  • Prodrug strategies : Introduce ester or carbamate groups on the benzamide moiety to enhance solubility and delay hydrolysis .
  • In vitro ADME profiling : Use hepatic microsomes and CYP450 inhibition assays to prioritize derivatives with favorable pharmacokinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.